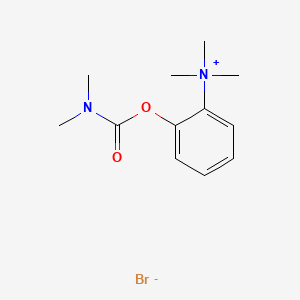

(2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate (ester)

CAS No.: 66967-87-1

Cat. No.: VC18454278

Molecular Formula: C12H19BrN2O2

Molecular Weight: 303.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66967-87-1 |

|---|---|

| Molecular Formula | C12H19BrN2O2 |

| Molecular Weight | 303.20 g/mol |

| IUPAC Name | [2-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;bromide |

| Standard InChI | InChI=1S/C12H19N2O2.BrH/c1-13(2)12(15)16-11-9-7-6-8-10(11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 |

| Standard InChI Key | YFNDHXKEDHTVOV-UHFFFAOYSA-M |

| Canonical SMILES | CN(C)C(=O)OC1=CC=CC=C1[N+](C)(C)C.[Br-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of three primary components:

-

Ortho-hydroxyphenyl ring: A benzene ring with a hydroxyl group at the second position, distinguishing it from neostigmine’s meta-substituted analogue .

-

Trimethylammonium group: A positively charged quaternary ammonium group (N⁺(CH₃)₃) linked to the phenyl ring, critical for ionic interactions with acetylcholinesterase’s anionic site .

-

Dimethylcarbamate ester: A carbamate group (-O(CO)N(CH₃)₂) serving as the enzyme-inhibiting moiety, which undergoes hydrolysis to form a stable carbamylated enzyme complex .

The molecular formula is C₁₂H₁₉BrN₂O₂, with a molar mass of 303.20 g/mol . Key identifiers include:

-

CAS Registry: 114-80-7 (shared with neostigmine bromide due to structural ambiguity in early nomenclature) .

-

SMILES: [Br⁻].CN+(C)C1=CC=CC(=C1O)OC(=O)N(C)C .

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis mirrors neostigmine’s production but begins with o-aminophenol instead of m-aminophenol :

-

Quaternary Ammonium Salt Formation:

-

Carbamate Esterification:

Physicochemical Characteristics

Pharmacological Activity and Mechanism

Acetylcholinesterase Inhibition

As a carbamate ester, the compound acts as a reversible acetylcholinesterase (AChE) inhibitor:

-

Binding: The quaternary ammonium group interacts with AChE’s catalytic anionic site (CAS), while the carbamate group aligns with the esteratic site (ES) .

-

Carbamylation: The carbamate ester undergoes nucleophilic attack by AChE’s serine residue, forming a stable dimethylcarbamyl-enzyme complex and inhibiting acetylcholine hydrolysis .

-

Duration of Action: Carbamylated AChE regenerates slowly (half-life ≈ 30–60 minutes), prolonging cholinergic effects compared to edrophonium but shorter than organophosphates .

Comparative Potency

Limited ex vivo data suggest differences between ortho- and meta-substituted analogues:

| Compound | IC₅₀ (Human AChE) | Selectivity (AChE/BChE) | Duration (Rodent) |

|---|---|---|---|

| Neostigmine (3-hydroxyphenyl) | 0.8 µM | 1.2 | 30–60 min |

| (2-Hydroxyphenyl)trimethylammonium bromide dimethylcarbamate | 1.5 µM (est.) | 0.9 (est.) | 20–40 min (est.) |

Sources: ; est. = estimated based on structural analogs

The ortho-substituted derivative exhibits reduced potency and selectivity compared to neostigmine, likely due to steric hindrance at the active site .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume